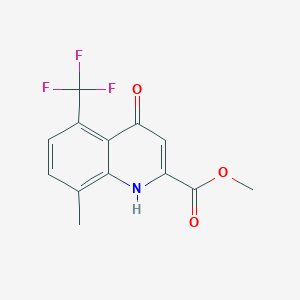

Methyl 8-methyl-4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate

Description

Crystallographic Analysis of Quinoline Core Configuration

The crystallographic examination of this compound reveals a distinctive molecular architecture centered around the 1,4-dihydroquinoline framework. Unlike aromatic quinoline derivatives, this compound exists predominantly in its non-aromatic dihydroquinoline form, which significantly influences its three-dimensional geometry and electronic properties. The quinoline ring system demonstrates essential planarity with minimal deviation from coplanarity, as evidenced by comparative analysis with structurally related compounds such as ethyl 4-oxo-8-trifluoromethyl-1,4-dihydroquinoline-3-carboxylate, where the quinoline planes exhibit maximum deviations of approximately 0.058 angstroms.

The crystal structure analysis of analogous compounds provides valuable insights into the expected conformation of the target molecule. In related trifluoromethyl-substituted dihydroquinolines, the asymmetric unit typically contains two independent molecules with similar conformations, connected through intermolecular hydrogen bonding networks. The quinoline ring planes of independent molecules demonstrate nearly perpendicular orientations, forming dihedral angles approaching 90 degrees, which suggests significant conformational flexibility within the crystal lattice.

The carboxylate ester group positioning at the 2-position creates specific geometric constraints that influence the overall molecular conformation. Crystallographic data from related compounds indicate that the carboxylate group typically forms dihedral angles ranging from 8 to 90 degrees with respect to the quinoline plane, depending on the specific substitution pattern and crystal packing forces. The methyl ester functionality contributes to the molecular stability through its electron-withdrawing nature while maintaining sufficient flexibility for conformational adaptation.

Table 1: Crystallographic Parameters for Related Dihydroquinoline Compounds

| Compound | Space Group | Dihedral Angle (Quinoline-Carboxylate) | Maximum Deviation from Planarity |

|---|---|---|---|

| Ethyl 4-oxo-8-trifluoromethyl-1,4-dihydroquinoline-3-carboxylate | P1̄ | 8.13° | 0.058 Å |

| Ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate | Various | 73.30° | Not specified |

| General 1,4-dihydroquinoline derivatives | Various | 8-90° | <0.1 Å |

Spectroscopic Profiling (Fourier Transform Infrared, Raman, Nuclear Magnetic Resonance)

The spectroscopic characterization of this compound encompasses multiple analytical techniques that provide comprehensive structural information. Fourier Transform Infrared spectroscopy reveals characteristic absorption patterns consistent with the quinoline framework and functional group assignments. The carbonyl stretching vibration of the 4-oxo functionality typically appears in the region of 1650-1700 reciprocal centimeters, while the ester carbonyl stretching occurs at higher frequencies around 1720-1750 reciprocal centimeters.

The trifluoromethyl group contributions to the vibrational spectrum are particularly distinctive, with carbon-fluorine stretching vibrations typically observed in the range of 1100-1200 reciprocal centimeters. Computational analysis using Density Functional Theory at the B3LYP/cc-pVQZ level of theory for related 4-amino-2-methyl-8-(trifluoromethyl)quinoline compounds indicates that carbon-fluorine stretching modes appear at approximately 1117, 1140, and 1132 reciprocal centimeters for symmetric and asymmetric stretching patterns.

Raman spectroscopy provides complementary information to infrared analysis, particularly for symmetric vibrational modes. The aromatic carbon-hydrogen stretching vibrations in related trifluoromethyl-quinoline compounds appear in the 3000-3200 reciprocal centimeters region, with specific peaks at 3072, 3091, and 3114 reciprocal centimeters as predicted by theoretical calculations. The quinoline ring breathing modes and carbon-carbon stretching vibrations contribute to the fingerprint region below 1600 reciprocal centimeters.

Nuclear Magnetic Resonance spectroscopy offers detailed insights into the molecular structure and dynamics. Proton Nuclear Magnetic Resonance spectra for related compounds typically show characteristic patterns for the quinoline aromatic protons in the 7-8 parts per million region. The methyl ester group appears as a distinct singlet around 3.9-4.0 parts per million, while the 8-methyl substituent contributes a signal in the 2.5-3.0 parts per million range. Carbon-13 Nuclear Magnetic Resonance spectroscopy provides information about the carbon framework, with the carbonyl carbons appearing in the 160-180 parts per million region and the trifluoromethyl carbon typically observed as a quartet due to coupling with fluorine nuclei.

Table 2: Characteristic Spectroscopic Data for Trifluoromethyl-Quinoline Derivatives

| Spectroscopic Method | Functional Group | Characteristic Frequency/Chemical Shift | Reference Compound |

|---|---|---|---|

| Fourier Transform Infrared | 4-oxo C=O stretch | 1650-1700 cm⁻¹ | Related quinolones |

| Fourier Transform Infrared | Ester C=O stretch | 1720-1750 cm⁻¹ | Methyl esters |

| Fourier Transform Infrared | C-F stretch | 1100-1200 cm⁻¹ | Trifluoromethyl compounds |

| Proton Nuclear Magnetic Resonance | Aromatic H | 7-8 ppm | Quinoline derivatives |

| Proton Nuclear Magnetic Resonance | OCH₃ | 3.9-4.0 ppm | Methyl esters |

| Carbon-13 Nuclear Magnetic Resonance | C=O carbons | 160-180 ppm | Carbonyl compounds |

Trifluoromethyl Group Electronic Effects on Molecular Geometry

The trifluoromethyl substituent at the 5-position of the quinoline ring exerts profound electronic effects that significantly influence the overall molecular geometry and electronic distribution. The highly electronegative fluorine atoms create a strong electron-withdrawing effect through both inductive and field effects, which substantially alters the electron density distribution throughout the quinoline system. This electronic perturbation results in significant geometric modifications compared to non-fluorinated analogues, as the trifluoromethyl group induces conformational constraints and modifies the aromatic character of the adjacent ring system.

The positioning of the trifluoromethyl group at the 5-position places it in close proximity to the 4-oxo functionality, creating a unique electronic environment where electron withdrawal from the carbonyl carbon is enhanced. Computational studies on related compounds using Density Functional Theory calculations with correlation-consistent basis sets reveal that the trifluoromethyl group significantly affects the geometry optimization results, with notable changes in bond lengths and angles throughout the quinoline framework. The carbon-trifluoromethyl bond typically exhibits shortened bond lengths due to the strong electronegativity of the fluorine atoms, while adjacent carbon-carbon bonds may show slight elongation as a result of electronic delocalization effects.

The molecular electrostatic potential surface analysis indicates that the trifluoromethyl group creates a region of significant positive electrostatic potential, while simultaneously inducing negative potential regions on nearby atoms through polarization effects. This electronic redistribution influences the molecular dipole moment and affects intermolecular interactions in both crystalline and solution phases. The trifluoromethyl group orientation relative to the quinoline plane is typically governed by steric interactions and electronic delocalization, with the carbon-fluorine bonds adopting conformations that minimize steric hindrance while maximizing favorable electronic interactions.

The impact on frontier molecular orbitals is particularly significant, with the trifluoromethyl group lowering both the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels through its electron-withdrawing character. This electronic stabilization affects the compound's reactivity patterns and spectroscopic properties, including ultraviolet-visible absorption characteristics and fluorescence behavior. The calculated electronic properties demonstrate that the trifluoromethyl substitution creates a more electron-deficient aromatic system compared to unsubstituted or alkyl-substituted analogues.

Comparative Analysis with Analogous 1,4-Dihydroquinoline Derivatives

The structural comparison of this compound with analogous 1,4-dihydroquinoline derivatives reveals distinctive differences in molecular architecture, electronic properties, and conformational behavior. Ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate represents the closest structural analogue, differing primarily in the absence of the trifluoromethyl group and the positioning of the carboxylate ester. This comparison highlights the significant impact of fluorine substitution on molecular properties and demonstrates the unique characteristics imparted by the trifluoromethyl functionality.

The molecular weight differences between fluorinated and non-fluorinated analogues are substantial, with the trifluoromethyl substitution adding approximately 69 mass units to the molecular framework. For instance, ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate exhibits a molecular weight of 231.25 grams per mole, compared to 285.22 grams per mole for the trifluoromethyl-substituted derivative. This mass difference significantly affects the compound's physical properties, including volatility, solubility characteristics, and chromatographic behavior.

Crystallographic analyses of related compounds reveal systematic variations in intermolecular interactions and crystal packing arrangements. The trifluoromethyl-substituted derivatives typically exhibit stronger intermolecular interactions through carbon-hydrogen to fluorine contacts and enhanced dipole-dipole interactions. In contrast, non-fluorinated analogues rely primarily on conventional hydrogen bonding patterns and π-π stacking interactions for crystal stabilization. The asymmetric unit compositions also vary, with fluorinated compounds frequently crystallizing with multiple independent molecules in the asymmetric unit due to enhanced conformational flexibility and diverse intermolecular interaction possibilities.

The electronic properties comparison reveals systematic trends in frontier orbital energies, dipole moments, and electrostatic potential surfaces. Compounds bearing electron-withdrawing substituents such as trifluoromethyl groups demonstrate significantly lowered frontier orbital energies compared to electron-neutral or electron-donating analogues. The methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate derivative, with its electron-withdrawing nitro group, provides an interesting comparison point, showing similar electronic stabilization effects despite the different nature of the electron-withdrawing substituent.

Table 3: Comparative Properties of 1,4-Dihydroquinoline Derivatives

| Compound | Molecular Weight | Key Substituents | Electronic Character | Crystallographic Features |

|---|---|---|---|---|

| This compound | 285.22 g/mol | 8-CH₃, 5-CF₃ | Electron-withdrawing | Enhanced CF₃ interactions |

| Ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate | 231.25 g/mol | 8-CH₃ | Electron-neutral | Conventional H-bonding |

| Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate | 248.19 g/mol | 8-NO₂ | Electron-withdrawing | Nitro group interactions |

| Ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate | Various | 8-Cl | Moderately withdrawing | Halogen bonding |

Properties

IUPAC Name |

methyl 8-methyl-4-oxo-5-(trifluoromethyl)-1H-quinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3NO3/c1-6-3-4-7(13(14,15)16)10-9(18)5-8(12(19)20-2)17-11(6)10/h3-5H,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGZHBJCNZIYFCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)C(F)(F)F)C(=O)C=C(N2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70674797 | |

| Record name | Methyl 8-methyl-4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187386-20-4 | |

| Record name | Methyl 1,4-dihydro-8-methyl-4-oxo-5-(trifluoromethyl)-2-quinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187386-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 8-methyl-4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of Quinolone Derivatives

Quinolone derivatives can be synthesized, and their anticancer activities can be tested in human cancer cell lines.

- A solution of compound 4 in ethanol is added to a solution of fluoro-substituted aniline in ethanol dropwise. The reaction mixture is stirred at 45°C for 6 hours, then cooled and filtered to obtain product 5 .

- A solution of 5 and K2CO3 in N, N-dimethylformamide (DMF) is stirred at 140°C for 2 hours. The hot mixture is filtered rapidly, and the solution is stirred at room temperature for 10 minutes until a yellow precipitate forms. The solid is filtered, washed with water, and dried in vacuo to yield 6 .

- Compound 6 , anhydrous piperazine, and isopropanol are mixed and stirred at 130°C for 3 hours, then the solvent is removed under reduced pressure. The residue is mixed with 10% NaOH and stirred at 90°C for 1.5 hours, then mixed with activated carbon and stirred at reflux for 1 hour. The hot mixture is filtered, and the aqueous phase is acidified with hydrochloric acid to pH 7. The mixture is stirred at room temperature until a precipitate forms. The solid is filtered to obtain product 7 .

Preparation from Tetrafluoroanthranilic Acid

Compounds of formula IV may be prepared through a series of reactions starting with 3,4,5,6-tetrafluoroanthranilic acid.

- The acid is reacted with acetic anhydride and acetic acid to form 2-acetylamino-3,4,5,6-tetrafluorobenzoic acid.

- This compound is reacted with oxalyl chloride and dichloromethane in the presence of N,N-dimethylformamide catalyst to form 2-acetylamino-3,4,5,6-tetrafluorobenzoyl chloride.

- The product is treated with n-butyl lithium and malonic half acid ester to form 2-acetylamino-3,4,5,6-tetrafluoro-α-oxobenzenepropanoic acid ethyl ester.

This product can be converted to 5-acetylamino-1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid ethyl ester by a three-step reaction.

- The 2-acetylamino-3,4,5,6-tetrafluoro-α-oxobenzene-propanoic acid ethyl ester is first treated with triethylorthoformate and acetic anhydride.

- After removing the solvent, the residue is treated with a solution of cyclopropylamine in t-butanol.

- After the reaction is complete, a solution of potassium t-butoxide in t-butanol is added.

Synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxylate ethyl esters

4-oxo-1,4-dihydroquinoline-3-carboxylate ethyl esters 3a,b can be produced in diphenyl ether. The 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives 4a,b are prepared by base hydrolysis of their ester analogs 3a,b upon reflux with 1 M NaOH followed by acidification with diluted HCl to liberate the free acid derivatives 4a,b . The structures of compounds 4a,b are confirmed by 1HNMR spectroscopy.

Additional Methods

- Starting material is treated with triethylorthoformate and subsequently with cyclopropyl amine in t-butyl alcohol.

- The product is ring-closed with potassium t-butoxide to form 5-nitro-1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid ethyl ester.

- This product is hydrogenated to form the corresponding 5-amino compound.

- This is then hydrolyzed to form 1-cyclopropyl-5-amino-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinoline carboxylic acid.

Chemical Reactions Analysis

Types of Reactions: Methyl 8-methyl-4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.

Substitution: Nucleophilic substitution reactions can occur at the quinoline nitrogen atom.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles such as ammonia (NH₃) and amines are used for substitution reactions.

Major Products Formed:

Quinone Derivatives: Resulting from oxidation reactions.

Hydroquinoline Derivatives: Resulting from reduction reactions.

Substituted Quinolines: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to Methyl 8-methyl-4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate exhibit significant antimicrobial properties. The presence of the trifluoromethyl group is believed to enhance potency by improving metabolic stability and membrane permeability. Studies have shown promising results against various bacterial strains and fungi, suggesting potential applications in treating infections .

Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro studies demonstrated its efficacy against breast cancer cell lines (MCF-7), where it inhibited cell proliferation significantly. The mechanism of action appears to be linked to the compound's ability to induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Case Studies

-

Antimicrobial Studies :

- A study involving derivatives of quinoline compounds showed that those with trifluoromethyl substitutions exhibited enhanced antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values indicated strong potential for these compounds as future antibacterial agents .

-

Anticancer Efficacy :

- In a recent investigation, synthesized derivatives of Methyl 8-methyl-4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline were tested against various cancer cell lines. Results indicated that certain derivatives significantly inhibited growth in MCF-7 cells, with further studies required to elucidate the underlying mechanisms .

Mechanism of Action

The mechanism by which Methyl 8-methyl-4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to the modulation of biological processes. The trifluoromethyl group enhances the compound's binding affinity and metabolic stability, making it more effective in its intended use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Analysis

The compound’s structural uniqueness arises from the combination of substituents on the quinoline core. Below is a comparative analysis with similar compounds:

Table 1: Structural Comparison of Selected Analogs

Key Differences and Implications

Core Heterocycle: The quinoline core in the target compound enables π-π stacking interactions and planar rigidity, which are absent in thiazole (e.g., Ethyl 2-(pyrrolidin-1-yl)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate) or benzoate derivatives . Thiazole-based analogs may exhibit enhanced solubility due to the sulfur atom’s polarizability, whereas quinoline derivatives are typically more lipophilic.

Substituent Effects: The 5-CF₃ group in the target compound increases metabolic stability and electron-withdrawing effects compared to unsubstituted analogs like Methyl 8-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate . 8-CH₃ vs. 8-F: The methyl group at position 8 may enhance steric bulk and hydrophobic interactions compared to fluorine, which is smaller and more electronegative.

Ester Group Variations :

Hypothesized Physicochemical Properties

While specific experimental data (e.g., logP, solubility) are unavailable in the provided evidence, general trends can be inferred:

- The trifluoromethyl group likely increases lipophilicity (logP) and resistance to oxidative metabolism.

- The methyl ester at position 2 may confer moderate polarity compared to bulkier esters.

- Quinoline-based compounds typically exhibit lower aqueous solubility than thiazole derivatives due to aromatic stacking.

Biological Activity

Methyl 8-methyl-4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound features a quinoline core with various substituents, notably a trifluoromethyl group, which is known to enhance lipophilicity and biological activity. The molecular formula is and it has a molecular weight of approximately 303.22 g/mol. The synthesis typically involves multi-step reactions that introduce the trifluoromethyl and carboxylate groups, which are crucial for its biological properties.

Biological Activity

1. Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, studies have shown that the introduction of a methyl group at the 5-position of the quinoline nucleus enhances antibacterial activity against Gram-positive bacteria such as Streptococcus pneumoniae and Staphylococcus aureus . this compound may exhibit similar effects due to its structural characteristics.

2. Antitumor Activity

The compound's potential as an antitumor agent has been explored in various studies. Compounds with structural similarities have demonstrated cytotoxic effects against cancer cell lines, including pancreatic adenocarcinoma . The mechanism often involves DNA intercalation or inhibition of key metabolic pathways in cancer cells.

3. In Vivo Efficacy

In vivo studies suggest that derivatives of this compound can effectively manage systemic infections caused by both Gram-positive and Gram-negative bacteria . The presence of the trifluoromethyl group may improve metabolic stability and membrane permeability, enhancing therapeutic efficacy.

Case Studies

-

Antibacterial Efficacy

A study on substituted dihydroquinolines reported enhanced antibacterial activity when methyl groups were introduced at specific positions on the quinoline ring. This modification led to increased potency against various bacterial strains . -

Anticancer Activity

Another investigation highlighted the anticancer properties of related compounds, where IC50 values (the concentration required to inhibit cell growth by 50%) were recorded as low as 0.051 µM against human pancreatic cancer cells . Such findings suggest that this compound could possess comparable activity.

Data Table: Biological Activities of Related Compounds

| Compound Name | Antibacterial Activity (IC50) | Antitumor Activity (IC50) | Mechanism of Action |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Grepafloxacin | <0.05 µM (Streptococcus pneumoniae) | Not specified | Inhibition of DNA synthesis |

| Ethyl 4-thioxo-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate | TBD | TBD | Antimetabolic effects |

Q & A

Basic: What are the optimized synthetic routes for this compound?

Methodological Answer:

The synthesis typically involves multi-step protocols, including cyclocondensation and functionalization. For example:

- Step 1: React a trifluoromethyl-substituted aniline derivative with a β-ketoester under acidic conditions to form the dihydroquinoline core .

- Step 2: Introduce the methyl group at position 8 via Friedel-Crafts alkylation, using AlCl₃ as a catalyst .

- Step 3: Esterify the carboxylic acid intermediate with methanol under Dean-Stark conditions to yield the final product .

Validation: Confirm reaction completion via TLC and intermediate characterization by H NMR (e.g., δ 3.97 ppm for methyl ester protons) .

Basic: How is the crystal structure characterized?

Methodological Answer:

- Crystallization: Use vapor diffusion with a solvent system like DCM/hexane.

- Data Collection: Employ single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement: Use SHELXL for structure solution and refinement, ensuring R-factor < 0.05 .

- Visualization: Mercury software generates thermal ellipsoid plots and packing diagrams to analyze intermolecular interactions .

Advanced: How to resolve contradictions in reported bioactivity data?

Methodological Answer:

Contradictions often arise from structural analogs or assay conditions. For example:

- Example: shows anti-tubercular activity in quinoline derivatives, while highlights antidiabetic targets.

- Resolution:

Advanced: What computational approaches predict reactivity or intermolecular interactions?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to model interactions with biological targets (e.g., mycobacterial enzymes) .

- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to analyze electrophilic sites (e.g., C4-oxo group) .

- Hydrogen Bond Analysis: Apply graph set notation (e.g., Etter’s rules) to classify motifs like chains in crystal packing .

Basic: What analytical methods ensure purity and identity?

Methodological Answer:

- HPLC: Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) for purity assessment (retention time ~1.43 min) .

- NMR: Key signals include δ 12.26 ppm (NH proton) and δ 6.65 ppm (quinoline C3-H) .

- LCMS: Confirm molecular ion peaks (e.g., m/z 645 [M+H]) .

Advanced: How to analyze hydrogen-bonding patterns in its crystal lattice?

Methodological Answer:

- Data Extraction: Use Mercury to generate .cif files from SC-XRD data.

- Graph Set Analysis: Identify motifs like or chains via hydrogen bond donor/acceptor distances (2.5–3.2 Å) .

- Thermal Motion: Assess displacement parameters (ADPs) to distinguish static vs. dynamic disorder.

Basic: What safety protocols are recommended for handling?

Methodological Answer:

- PPE: Wear nitrile gloves and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods during synthesis to avoid inhalation of trifluoromethyl intermediates.

- Storage: Keep in amber vials under nitrogen at -20°C to prevent hydrolysis .

Advanced: How to address solubility challenges in pharmacological assays?

Methodological Answer:

- Co-Solvents: Use DMSO/PEG 400 mixtures (≤10% v/v) to enhance aqueous solubility without cytotoxicity .

- Prodrug Design: Esterify the carboxylate group (e.g., morpholinoethyl ester) to improve membrane permeability .

Basic: What pharmacological targets are hypothesized?

Methodological Answer:

- Target Identification: Screen against kinase libraries (e.g., EGFR, MAPK) using fluorescence polarization assays.

- Mechanistic Clues: Compare with ’s antidiabetic agent, which targets PPAR-γ via trifluoromethyl-phenyl interactions.

Advanced: How does this compound compare to structural analogs?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.